PPARγ Agonist Potency: 3‑Methoxyphenyl vs. Unsubstituted Phenyl Oxazole Scaffold
A derivative (CHEMBL426550) that retains the exact 2‑(3‑methoxyphenyl)‑5‑methyloxazol‑4‑yl core of the target compound exhibits a PPARγ EC₅₀ of 2 nM and a Kᵢ of 7 nM in HepG2 transactivation and SPA binding assays, respectively [1]. In contrast, a structurally analogous derivative built on the unsubstituted 2‑phenyl‑5‑methyloxazole scaffold (CHEMBL1644305) yields a PPARγ EC₅₀ of 300 nM in the same HepG2 PPAR‑GAL4 transactivation format [2]. This represents an approximately 150‑fold loss in potency when the meta‑methoxy group is absent.
| Evidence Dimension | PPARγ functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2 nM (CHEMBL426550, containing the target's 2‑(3‑methoxyphenyl)‑5‑methyloxazol‑4‑yl motif) |
| Comparator Or Baseline | EC₅₀ = 300 nM (CHEMBL1644305, 2‑phenyl‑5‑methyloxazole scaffold) |
| Quantified Difference | ≈150‑fold higher potency for the 3‑methoxyphenyl scaffold |
| Conditions | Human PPARγ‑GAL4 transactivation assay in HepG2 cells |
Why This Matters
This magnitude of potency difference dictates the effective concentration range in cell‑based assays and translates directly into the dose required for in‑vivo efficacy, making the 3‑methoxyphenyl building block the only viable starting point for high‑affinity PPARγ programmes.
- [1] BindingDB. (2006). Entry BDBM50194957 (CHEMBL426550). PPARγ EC₅₀ = 2 nM, Kᵢ = 7 nM. Data from Humphries et al., Bioorg. Med. Chem. Lett., 2006. View Source
- [2] BindingDB. (2011). Entry BDBM50333777 (CHEMBL1644305). PPARγ EC₅₀ = 300 nM. HepG2 PPAR‑GAL4 transactivation assay. View Source
